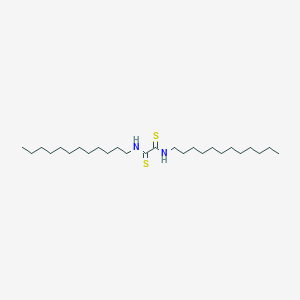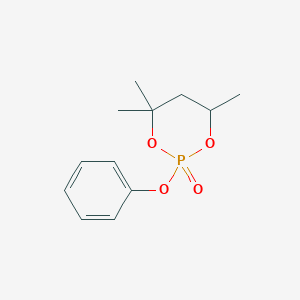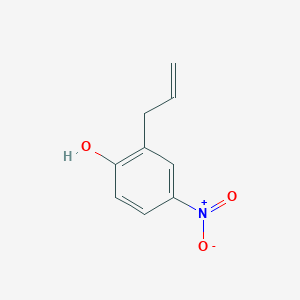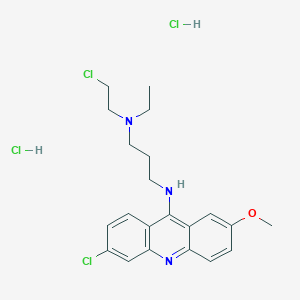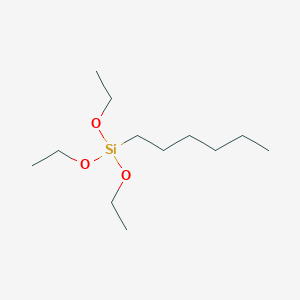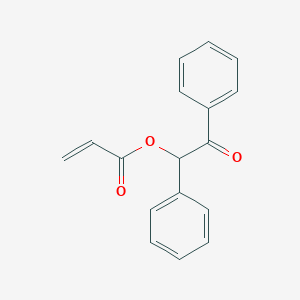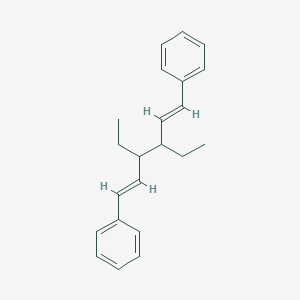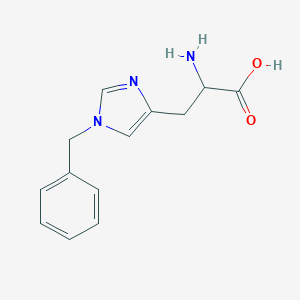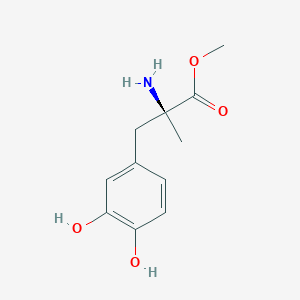![molecular formula C11H19N3O2 B094984 7,7,9,9-Tétraméthyl-1,3,8-triazaspiro[4.5]décane-2,4-dione CAS No. 15871-54-2](/img/structure/B94984.png)
7,7,9,9-Tétraméthyl-1,3,8-triazaspiro[4.5]décane-2,4-dione
Vue d'ensemble
Description
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is an organic compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro linkage between a triazine ring and a decane ring. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Applications De Recherche Scientifique
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as a stabilizer and curing agent in polymer production
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including acylation, alkylation, amination, oxidation, and cyclization . One common synthetic route starts with the acylation of a suitable precursor, followed by alkylation to introduce the tetramethyl groups. Subsequent amination and oxidation steps lead to the formation of the triazine ring, and finally, cyclization results in the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include acyl chlorides, alkyl halides, amines, and oxidizing agents. The reactions are typically carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Mécanisme D'action
The mechanism of action of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with proteins, altering their conformation and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Similar in structure but with different alkyl substituents.
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: Various derivatives with different functional groups.
Uniqueness
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which imparts stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propriétés
IUPAC Name |
7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCQCUNRRANAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361443 | |
| Record name | 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15871-54-2 | |
| Record name | 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione a suitable candidate for developing antimicrobial materials?
A: 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a cyclic N-halamine precursor. This means it can be readily chlorinated by exposure to dilute hypochlorite solutions, transforming it into a potent antimicrobial agent. [, ] This chlorination process is reversible, allowing for regeneration of the antimicrobial activity and increasing the material's lifespan. []
Q2: How effective is 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione incorporated into materials against bacteria?
A: Studies have demonstrated significant antimicrobial efficacy when 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is integrated into various materials. For instance, incorporating it into electrospun polyacrylonitrile nanofibers resulted in a 4.9 log reduction of both Staphylococcus aureus and Escherichia coli within 5 minutes of contact. [] Similar results were observed when it was embedded into polyvinyl chloride (PVC) nanowebs. [] These findings highlight its potential for applications like water and air filtration. []
Q3: What are the advantages of using electrospinning to incorporate 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione into materials like PVC?
A: Electrospinning offers a versatile and straightforward method for creating continuous nanowebs with uniform distribution of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within the PVC matrix. [] This technique allows for control over fiber diameter and morphology, influencing the material's properties and antimicrobial efficacy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
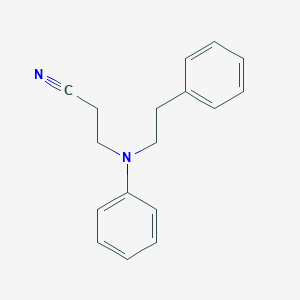
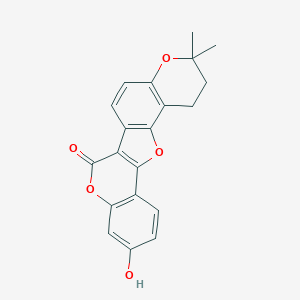
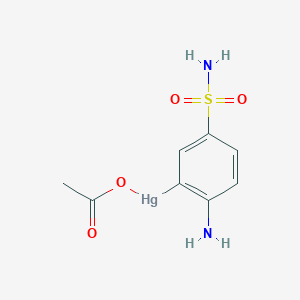
![(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B94907.png)
